4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-diethylaniline
Overview
Description
4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-diethylaniline is a complex organic compound that features a perimidine ring fused with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method involves the use of copper immobilized on ovalbumin nanoparticles as a catalyst, which facilitates the reaction under mild conditions and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be performed using a mixture of nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-diethylaniline has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a target for the treatment of type II diabetes and obesity.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its interactions with various proteins and enzymes are of interest for understanding biological pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism by which 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets, such as protein tyrosine phosphatase 1B. By inhibiting this enzyme, the compound can modulate signaling pathways involved in glucose metabolism and insulin signaling . The exact molecular interactions and pathways are still under investigation, but the compound’s ability to bind to the active site of the enzyme is a key factor in its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol
- 2-(4-ethyl-phenyl)-2,3-dihydro-1H-perimidine
- 2-(2,3-dihydro-1H-perimidin-2-yl)-6-ethoxy-phenol
Uniqueness
4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-diethylaniline is unique due to its specific structural configuration, which combines the perimidine ring with the N,N-diethylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-diethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-3-24(4-2)17-13-11-16(12-14-17)21-22-18-9-5-7-15-8-6-10-19(23-21)20(15)18/h5-14,21-23H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNKYZBJLWGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366048 | |
Record name | 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5244-08-6 | |
Record name | 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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